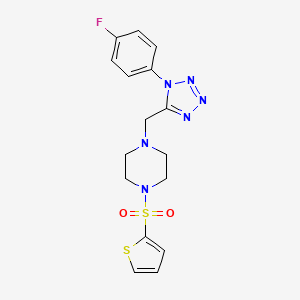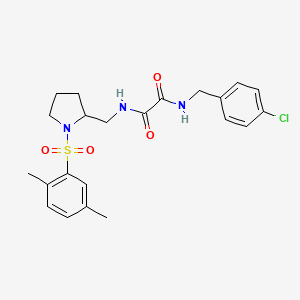![molecular formula C27H24N4O3S2 B2556055 N-(2-(3-((2-(ベンゾ[d]チアゾール-2-イルアミノ)-2-オキソエチル)チオ)-1H-インドール-1-イル)エチル)-2-メトキシベンゾアミド CAS No. 497072-66-9](/img/structure/B2556055.png)
N-(2-(3-((2-(ベンゾ[d]チアゾール-2-イルアミノ)-2-オキソエチル)チオ)-1H-インドール-1-イル)エチル)-2-メトキシベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, an indole ring, and a methoxybenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
科学的研究の応用
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
Target of Action
The primary target of the compound N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to reach its targets and exert its effects .
Result of Action
The molecular and cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide’s action include a reduction in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and pain signaling .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide include the pH and temperature of the body, as well as the presence of other substances that could interact with the compound or its targets
生化学分析
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . They have shown inhibitory activity against enzymes like cyclooxygenase (COX), which plays a crucial role in the inflammatory response . The nature of these interactions is likely dependent on the specific structure of the compound and the target biomolecule.
Cellular Effects
The cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide are currently unknown. Benzothiazole derivatives have demonstrated various effects on cell function. For instance, some benzothiazole derivatives have shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines like IL-6 and TNF-α . They may also influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzothiazole derivatives have demonstrated COX inhibition, which can lead to reduced production of prostaglandins and thus decreased inflammation .
Dosage Effects in Animal Models
The effects of different dosages of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide in animal models have not been reported. Benzothiazole derivatives have been studied in animal models for their potential therapeutic effects . The effects of these compounds can vary with dosage, and high doses may lead to toxic or adverse effects.
Metabolic Pathways
Benzothiazole derivatives may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzothiazole with appropriate reagents to introduce the desired functional groups.
Indole Ring Formation: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reactions: The benzothiazole and indole intermediates are coupled using reagents like thionyl chloride or other coupling agents to form the desired compound.
Final Functionalization: The methoxybenzamide group is introduced in the final step, often through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
類似化合物との比較
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar benzothiazole structure with different functional groups.
1,3,4-oxadiazole derivatives: Share the benzothiazole moiety but differ in the oxadiazole ring.
2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol: Contains a benzothiazole and phenol group.
Uniqueness
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is unique due to its combination of benzothiazole, indole, and methoxybenzamide groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
特性
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-34-22-12-6-3-9-19(22)26(33)28-14-15-31-16-24(18-8-2-5-11-21(18)31)35-17-25(32)30-27-29-20-10-4-7-13-23(20)36-27/h2-13,16H,14-15,17H2,1H3,(H,28,33)(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOQZVNNHGNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)

![4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B2555981.png)




![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)

![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)



